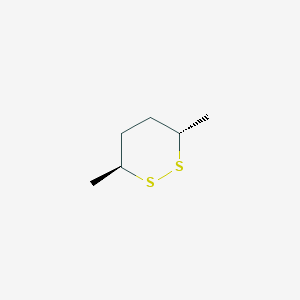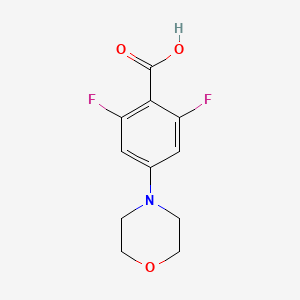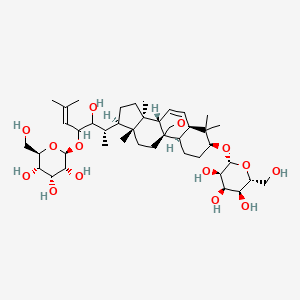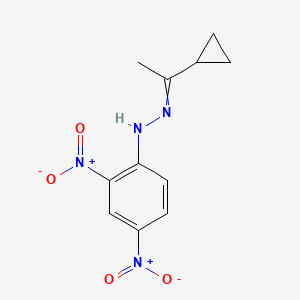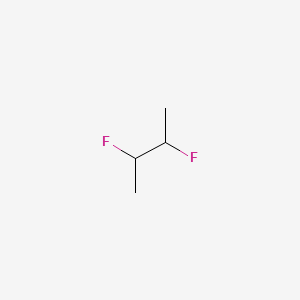
2,3-Difluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluorobutane is an organic compound with the molecular formula C4H8F2 It is a fluorinated derivative of butane, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorobutane typically involves the fluorination of butane derivatives. One common method is the epoxide opening strategy, where an epoxide intermediate is reacted with a fluoride source. For instance, the reaction of (±)-trans-2-butene-1,4-diol with a fluoride source such as Et3N·3HF at elevated temperatures (e.g., 120°C) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process often requires optimization to achieve high yields and purity, and may involve the use of specialized reagents and catalysts to facilitate the fluorination reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce fluorinated carboxylic acids .
Applications De Recherche Scientifique
2,3-Difluorobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds like this compound are often used in drug design and development to enhance the metabolic stability and bioavailability of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-difluorobutane involves its interaction with molecular targets through various pathways:
Conformational Control: The fluorine gauche effect plays a significant role in determining the conformation of the molecule.
Hyperconjugation: Hyperconjugative interactions between the carbon-fluorine bonds and adjacent carbon-hydrogen bonds contribute to the stability and reactivity of the compound.
Comparaison Avec Des Composés Similaires
2,3-Difluorobutane can be compared with other similar compounds, such as:
1,2-Difluoroethane: This compound also exhibits the fluorine gauche effect, but its conformational properties differ due to the shorter carbon chain.
2,3-Difluorosuccinic Acid: This compound has a similar vicinal difluoride motif but includes additional functional groups that influence its chemical behavior.
Uniqueness: The uniqueness of this compound lies in its specific conformational properties and the influence of the fluorine gauche effect, which distinguishes it from other fluorinated compounds .
Propriétés
Numéro CAS |
666-21-7 |
|---|---|
Formule moléculaire |
C4H8F2 |
Poids moléculaire |
94.10 g/mol |
Nom IUPAC |
2,3-difluorobutane |
InChI |
InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3 |
Clé InChI |
GRELHMBELDGGLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
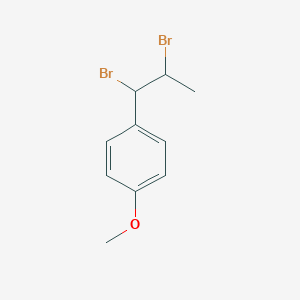
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
